Chemical and Physical Properties of 1-(Butylamino)anthraquinone: A Technical Guide
Chemical and Physical Properties of 1-(Butylamino)anthraquinone: A Technical Guide
Executive Summary
1-(Butylamino)anthraquinone (CAS: 129-45-3) is a mono-substituted anthraquinone derivative characterized by its deep red coloration and significant utility as a dichroic dye in liquid crystal displays (LCDs) and as a synthesis intermediate.[1][2][3][4] Unlike its di-substituted counterpart, 1,4-bis(butylamino)anthraquinone (Solvent Blue 35), this compound exhibits a single intramolecular charge-transfer band in the 500–510 nm region.[1][2]
This guide provides a rigorous technical analysis of its physicochemical profile, synthesis pathways, and spectroscopic behavior, designed for researchers in organic electronics and dye chemistry.
Molecular Architecture & Identification[1][2]
The molecule consists of a rigid, planar anthraquinone core substituted at the
| Identifier | Value |
| IUPAC Name | 1-(butylamino)anthracene-9,10-dione |
| CAS Number | 129-45-3 |
| Common Synonyms | 1-Butylaminoanthraquinone; 9,10-Anthracenedione, 1-(butylamino)- |
| Molecular Formula | |
| SMILES | CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
| Molecular Weight | 279.33 g/mol |
Physicochemical Profile
The physical properties of 1-(butylamino)anthraquinone distinguish it sharply from the blue 1,4-bis derivative.[1][2] The melting point is a critical quality control parameter; the mono-derivative melts at a significantly lower temperature than the bis-derivative (120–122 °C).[1][2]
Table 1: Physical Properties Data[1][2]
| Property | Value | Context/Notes |
| Appearance | Deep Red Solid | Crystalline powder form.[1][2] |
| Melting Point | 78 – 79 °C | Distinct from 1,4-bis homologue (120°C).[1][2] |
| Solubility (Water) | Insoluble | Hydrophobic nature (LogP > 4).[1][2] |
| Solubility (Organic) | Soluble | High solubility in Toluene, Chloroform, DMF, Acetone.[1] |
| LogP (Predicted) | ~5.1 | Indicates high lipophilicity; suitable for polymer matrices.[1][2] |
| Absorption | ~505–510 nm | In Methanol/Ethanol.[1][2] Responsible for red color. |
| Density | ~1.2 g/cm³ | Predicted value.[1][2] |
Spectroscopic Characterization
UV-Vis Absorption & Color Physics
The color of 1-(butylamino)anthraquinone arises from a
- : Typically 505–510 nm in polar aprotic solvents.[1][2]
-
Mechanism: The intramolecular Hydrogen Bond (N-H ...[1][2] O=C) stabilizes the excited state, inducing a bathochromic shift relative to unsubstituted anthraquinone (
nm).[1] -
Dichroism: The transition moment is aligned along the long axis of the molecule, making it an effective positive dichroic dye for LCDs (Order Parameter
).[1]
Infrared Spectroscopy (IR)[1][2]
-
Carbonyl Stretching (
): The non-hydrogen-bonded C10 carbonyl appears at typical quinone frequencies (~1670 cm⁻¹).[1][2] The C9 carbonyl, involved in H-bonding, shifts to a lower frequency (~1630–1640 cm⁻¹).[1] -
Amine Stretching (
): Weak/broad band due to strong chelation.[1][2]
Synthesis & Manufacturing
The synthesis typically employs Nucleophilic Aromatic Substitution (
Primary Route: Amination of 1-Nitroanthraquinone or 1-Haloanthraquinone[1][2]
Reaction:
Protocol Highlights:
-
Starting Material: 1-Nitroanthraquinone (or 1-Chloroanthraquinone).[1][2]
-
Solvent: DMF or DMSO (Polar aprotic solvents enhance
rates).[1][2] -
Conditions: Heating at 80–120 °C.
-
Purification: Recrystallization from ethanol or toluene to remove traces of unreacted amine or bis-substituted byproducts.[1][2]
Visualization: Synthesis Pathway[2][7]
Caption: Step-wise nucleophilic aromatic substitution pathway. Control of stoichiometry and temperature is vital to prevent over-amination to the blue 1,4-bis derivative.
Applications in Research & Industry
Liquid Crystal Displays (LCDs)
1-(Butylamino)anthraquinone is used as a dichroic dye in Guest-Host LCDs.[1][2]
-
Function: It aligns with the liquid crystal host molecules.[1][2] When voltage is applied, the reorientation of the LC molecules reorients the dye, modulating light absorption.
-
Advantage: High photostability and good solubility in LC hosts (e.g., cyanobiphenyls).[1][2]
Polymer Coloring
Due to its high thermal stability (up to ~250°C) and lipophilicity, it is used to color thermoplastics (polystyrene, polycarbonates) where water-soluble dyes would migrate or degrade.[1][2]
Analytical Standard
Used as a reference standard in the chromatographic analysis of fuel dyes and environmental pollutants, often to distinguish it from the di-substituted "Solvent Blue 35".
Safety & Handling (MSDS Highlights)
While specific toxicological data for the mono-derivative is less abundant than for the bis-derivative, standard anthraquinone handling protocols apply.[1][2]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
-
Signal Word: Warning.
-
P-Statements:
-
Storage: Keep in a cool, dry place away from strong oxidizing agents.
Comparative Analysis: Mono vs. Bis
Researchers frequently confuse 1-(Butylamino)anthraquinone with 1,4-Bis(butylamino)anthraquinone.[1][2]
| Feature | 1-(Butylamino)anthraquinone | 1,4-Bis(butylamino)anthraquinone |
| Substitution | Mono (Position 1) | Di (Positions 1,[1][2][4][5] 4) |
| Color | Red | Blue / Cyan |
| Melting Point | 78 – 79 °C | 120 – 122 °C |
| Commercial Name | N/A (Chemical Intermediate) | Solvent Blue 35 |
| Absorption | ~510 nm | ~640 nm |
References
-
PubChem. (n.d.).[1][2] 1-(Butylamino)anthraquinone | C18H17NO2.[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1][2]
-
European Patent Office. (1983).[1][2] Process for producing substituted naphthalic acid compounds (EP0010994A1). (Contains experimental melting point data for 1-butylamino anthraquinone). Retrieved from
-
Mita, K., Yamagishi, T., & Hida, M. (1981).[1] Direct Amination of Anthraquinone in Basic Solvents. Nippon Kagaku Kaishi.[1][2][6] (Discusses synthesis mechanisms). Retrieved from [Link][1][2]
-
LookChem. (n.d.). 1,4-Bis(butylamino)anthracene-9,10-dione Properties. (Used for comparative data on the bis-derivative). Retrieved from [Link]
Sources
- 1. C.I. Solvent Blue 35 | C22H26N2O2 | CID 3766139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. PubChemLite - 1-(butylamino)anthraquinone (C18H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. 1,4-Bis(butylamino)anthrachinon | 17354-14-2 [m.chemicalbook.com]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. NIPPON KAGAKU KAISHI [jstage.jst.go.jp]
